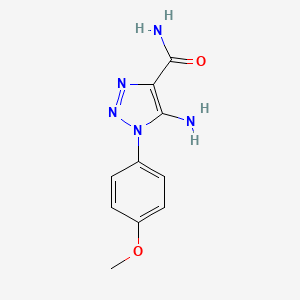

5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

Preparation of Azide: The starting material, 4-methoxyaniline, is converted to the corresponding azide via diazotization followed by azidation.

Cycloaddition: The azide is then reacted with an alkyne under copper(I) catalysis to form the triazole ring.

Amination: The resulting triazole is further functionalized to introduce the amino group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of recyclable catalysts and green solvents is emphasized to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

Oxidation: Nitro derivatives of the triazole compound.

Reduction: Amines and other reduced forms of the compound.

Substitution: Various substituted triazole derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Antiparasitic Activity

One of the most notable applications of 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is in the treatment of Chagas disease, caused by Trypanosoma cruzi. Research has demonstrated that this compound exhibits potent activity against the parasite:

- Mechanism and Efficacy : A study optimized a series of 5-amino-1,2,3-triazole-4-carboxamides for their activity against Trypanosoma cruzi, identifying one compound with submicromolar activity (pEC50 > 6) that significantly reduced parasite burden in mouse models .

- Safety Profile : The optimization process also addressed safety concerns related to potential cardiac arrhythmia due to hERG channel inhibition. The lead compounds exhibited moderate metabolic stability and low off-target pharmacology .

Antimalarial Potential

Recent explorations into the antimalarial properties of triazole derivatives have revealed promising results:

- Hybrid Compounds : A study highlighted the synthesis of triazole-containing hybrids that showed potential as antimalarial agents. These compounds were designed to enhance efficacy against Plasmodium species while minimizing toxicity .

- In Vitro Activity : The synthesized derivatives demonstrated significant inhibition of malaria parasites in vitro, indicating their potential as effective treatments for malaria .

Development of Energetic Materials

The nitrogen-rich characteristics of triazole compounds have led to their investigation in the field of energetic materials:

- Synthesis and Properties : Derivatives of 5-amino-1H-1,2,4-triazole-3-carbohydrazide were synthesized to create energetic salts. These salts exhibited high density, thermal stability (up to 407 °C), and reasonable impact sensitivities (IS = 5–80 J) .

- Theoretical Analysis : Theoretical calculations confirmed that these energetic salts possess detonation properties comparable to established explosives like RDX or HMX, making them suitable candidates for further development in explosive applications .

Pharmacological Significance

The broader pharmacological significance of triazole compounds has been extensively reviewed:

- Diverse Biological Activities : Triazoles are known for their chemotherapeutic values, including antifungal, antibacterial, and anticancer activities. Their ability to modulate biological pathways makes them versatile scaffolds in drug design .

Data Summary Table

Wirkmechanismus

The mechanism of action of 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, such as those involved in cell cycle regulation and apoptosis . The compound’s ability to modulate gene expression and protein function makes it a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

- 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbohydrazide

- 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbohydrazide

Uniqueness

Compared to similar compounds, 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits unique properties due to the presence of the triazole ring, which imparts distinct electronic and steric characteristics. This makes it particularly effective in certain biochemical applications where other similar compounds may not perform as well .

Biologische Aktivität

5-Amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (also referred to as ATC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of ATC, focusing on its anti-inflammatory, antiviral, and antiparasitic properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4O3 with a molecular weight of 232.24 g/mol. The structure features a triazole ring substituted with an amino group and a methoxyphenyl moiety, which are crucial for its biological activity.

1. Anti-inflammatory Activity

Research indicates that compounds related to ATC exhibit significant anti-inflammatory properties. In a study comparing various triazole derivatives, it was found that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a vital role in inflammation:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| ATC | 39.8 | 46.3 |

| Indomethacin | 45.9 | 68.2 |

These results suggest that ATC and its derivatives can serve as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), with reduced side effects such as gastric ulceration compared to indomethacin .

2. Antiviral Activity

ATC has been evaluated for its antiviral properties, particularly against influenza viruses. In vitro studies demonstrated that certain triazole derivatives could reduce the infectivity of influenza viruses by over 90%. The presence of methoxyl groups in the phenyl ring was correlated with enhanced antiviral activity:

| Compound | Virus Strain | Reduction in Infectivity (%) |

|---|---|---|

| Compound 1 | H3N2 | >90 |

| Compound 2 | H1N1 | >90 |

These findings highlight the potential of ATC derivatives in developing antiviral therapies .

3. Antiparasitic Activity

The antiparasitic efficacy of ATC has been particularly noted in relation to Chagas disease, caused by Trypanosoma cruzi. In a phenotypic screening against this parasite, ATC showed promising results:

| Parameter | Value |

|---|---|

| pEC50 | >6 |

| Cellular Ligand Efficiency | >0.25 |

| Selectivity (VERO/HepG2) | >100-fold |

The compound demonstrated significant suppression of parasite burden in mouse models, indicating its potential as a therapeutic agent against Chagas disease .

Case Study: Anti-inflammatory Effects

In a controlled study involving various triazole derivatives including ATC, researchers observed that compounds exhibited anti-inflammatory effects comparable to established NSAIDs like indomethacin and celecoxib. Histopathological examinations confirmed lower incidences of gastric ulceration in the treated groups compared to controls .

Case Study: Antiviral Efficacy

Another study assessed the antiviral potential of triazole derivatives against multiple strains of influenza. The derivatives were tested for their ability to inhibit neuraminidase activity—a critical enzyme for viral replication—showing substantial inhibition rates that suggest their utility as antiviral agents .

Eigenschaften

IUPAC Name |

5-amino-1-(4-methoxyphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2/c1-17-7-4-2-6(3-5-7)15-9(11)8(10(12)16)13-14-15/h2-5H,11H2,1H3,(H2,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBBTFQBKRJJFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.